3-(4-Fluoroanilino)-4-(2-phenylethylamino)cyclobutane-1,2-dione
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Overview
Description
3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione is a synthetic organic compound characterized by its unique cyclobutene-1,2-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 2-phenylethylamine in the presence of a cyclobutene-1,2-dione precursor. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione
- 3-[(4-methylphenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione
Uniqueness
3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C18H17FN2O2 |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-(4-fluoroanilino)-4-(2-phenylethylamino)cyclobutane-1,2-dione |
InChI |
InChI=1S/C18H17FN2O2/c19-13-6-8-14(9-7-13)21-16-15(17(22)18(16)23)20-11-10-12-4-2-1-3-5-12/h1-9,15-16,20-21H,10-11H2 |
InChI Key |
FZIFPAZUTOUQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2C(C(=O)C2=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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